Heptafluor-1-iodpropan

Übersicht

Beschreibung

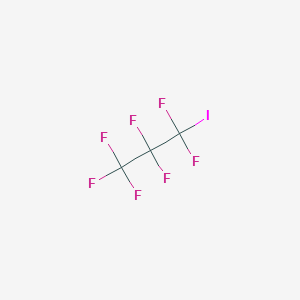

. It is characterized by the presence of seven fluorine atoms and one iodine atom attached to a three-carbon chain. This compound is notable for its high molecular weight of 295.93 g/mol and its unique chemical properties, which make it valuable in various scientific and industrial applications .

Wissenschaftliche Forschungsanwendungen

Heptafluoro-1-iodopropane is utilized in various scientific research fields, including:

Chemistry: As a reagent for introducing heptafluoro-2-propyl groups into organic molecules.

Biology and Medicine: Investigated for its potential use in imaging and diagnostic applications due to its unique fluorinated structure.

Industry: Used as a fire suppressant and in the production of specialized polymers and materials.

Wirkmechanismus

Target of Action

Heptafluoro-1-iodopropane, also known as Perfluoropropyl iodide , is a chemical compound with the formula CF3CF2CF2I The primary targets of Heptafluoro-1-iodopropane are not well-documented in the literature

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Heptafluoro-1-iodopropane are not well-documented in the literature. Its impact on bioavailability is also unknown. It’s known that the compound has a boiling point of 41 °c (lit) , and a density of 2.05 g/mL at 25 °C (lit.) , which might influence its pharmacokinetic properties.

Result of Action

It’s worth noting that heptafluoro-1-iodopropane and similar compounds have been considered as replacement candidates for halon fire suppressants due to their excellent fire extinguishant capabilities and low ozone depletion potential .

Action Environment

The action, efficacy, and stability of Heptafluoro-1-iodopropane can be influenced by various environmental factors. For instance, its vapor pressure is 7.08 psi at 20 °C , suggesting that it can evaporate into the air under normal environmental conditions. Moreover, it should be stored at a temperature between 2-8°C , indicating that temperature can significantly affect its stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Heptafluoro-1-iodopropane can be synthesized through the iodination of perfluoropropane. The reaction typically involves the use of iodine and a suitable catalyst under controlled conditions to ensure the selective substitution of a fluorine atom with an iodine atom . The reaction is carried out in a solvent such as chloroform or methanol, and the product is purified by fractional distillation .

Industrial Production Methods: In industrial settings, heptafluoro-1-iodopropane is produced using large-scale iodination processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of stabilizers such as copper to prevent decomposition . The compound is then subjected to rigorous quality control measures to ensure it meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: Heptafluoro-1-iodopropane undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as fluoride ions, under appropriate conditions.

Addition Reactions: It can participate in addition reactions with unsaturated carbon-carbon bonds, particularly in the presence of light or one-electron reducing agents.

Common Reagents and Conditions:

Fluoride Ions: Used in substitution reactions to replace the iodine atom.

Light or Reducing Agents: Facilitate addition reactions with unsaturated bonds.

Major Products:

Heptafluoro-2-propyl Derivatives: Formed through nucleophilic addition reactions.

Vergleich Mit ähnlichen Verbindungen

- Trifluoroiodomethane (CF₃I)

- Hexafluoropropene (C₃F₆)

Comparison: Heptafluoro-1-iodopropane is unique due to its higher fluorine content compared to trifluoroiodomethane, which enhances its reactivity and stability in various chemical reactions . Additionally, its structure allows for more versatile applications in synthetic chemistry and industrial processes compared to hexafluoropropene .

Biologische Aktivität

Heptafluoro-1-iodopropane, a halogenated organic compound, has garnered attention for its potential biological activities, particularly in the context of its interactions with biological membranes and its role as a halogen bond donor. This article delves into the compound's biological activity, supported by relevant research findings, case studies, and data tables.

Heptafluoro-1-iodopropane (C3F7I) is characterized by a highly fluorinated carbon chain with an iodine atom. The presence of fluorine atoms enhances its lipophilicity and stability, making it a subject of interest in various chemical and biological studies. The molecular structure allows for unique interactions with biological systems, particularly through halogen bonding.

Halogen Bonding

Halogen bonds are non-covalent interactions that occur between a halogen atom and an electron-rich site. Heptafluoro-1-iodopropane acts as a halogen bond donor, facilitating the transport of anions across lipid bilayers. Research indicates that compounds with strong halogen bond capabilities can enhance transmembrane transport processes, which is crucial for cellular functions.

In a study evaluating various perfluorinated molecules, it was found that heptafluoro-1-iodopropane exhibited significant activity in facilitating the transport of anions across lipid membranes. The effective concentration () for heptafluoro-1-iodopropane was determined to be 21.6 μM, indicating its potency in this role .

Transmembrane Anion Transport

A notable study utilized large unilamellar vesicles (LUVs) composed of egg yolk phosphatidylcholine to assess the transport efficiency of heptafluoro-1-iodopropane. The results demonstrated that this compound effectively collapsed transmembrane pH gradients by facilitating anion transport, confirming its role as an efficient transporter in lipid bilayers .

Comparison with Other Halogenated Compounds

In comparative analyses, heptafluoro-1-iodopropane was shown to have higher transport activity than shorter-chain perfluorinated compounds. For instance, perfluoroiodohexane displayed an value of 3.07 μM, highlighting the relationship between molecular structure and transport efficacy .

Data Table: Biological Activity Comparison

| Compound | (μM) | Transport Mechanism |

|---|---|---|

| Heptafluoro-1-iodopropane | 21.6 | Anion transport via halogen bonding |

| Perfluoroiodohexane | 3.07 | Anion transport via halogen bonding |

| Iodobutane | 30.0 | Anion transport |

Implications for Future Research

The ability of heptafluoro-1-iodopropane to facilitate ion transport suggests potential applications in drug delivery systems and biochemical assays where controlled ion movement is critical. Further studies are needed to explore its interactions with various biological membranes and its potential toxicity profiles.

Eigenschaften

IUPAC Name |

1,1,1,2,2,3,3-heptafluoro-3-iodopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F7I/c4-1(5,2(6,7)8)3(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGYEAXBNRVNQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)I)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061073 | |

| Record name | Heptafluoropropyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754-34-7, 27636-85-7 | |

| Record name | Perfluoropropyl iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=754-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2,3,3,3-Heptafluoro-1-iodopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000754347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, heptafluoroiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027636857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptafluoro-1-iodopropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptafluoropropyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptafluoroiodopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptafluoro-1-iodopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary reaction pathways of heptafluoro-1-iodopropane with sulfur-containing compounds?

A1: Heptafluoro-1-iodopropane readily reacts with various sulfur-containing compounds, primarily through free-radical mechanisms. For example, photochemical reactions with dimethyl sulfide yield methyl heptafluoro-n-propyl sulfide and 1H-heptafluoropropane as major products, alongside 2,4-dithiapentane and trimethylsulfonium iodide. [] Similar reactions with dimethyl disulfide produce high yields of methyl heptafluoro-n-propyl sulfide and lower yields of 1H-heptafluoropropane. [] These reactions highlight the versatility of heptafluoro-1-iodopropane as a precursor for synthesizing fluorinated sulfur-containing compounds.

Q2: Can you elaborate on the cardiac sensitization potential of heptafluoro-1-iodopropane?

A2: Studies in beagle dogs have revealed that heptafluoro-1-iodopropane exhibits potent cardiac sensitization properties. [] When administered at concentrations of 0.1% and 0.4% v/v in air, the compound induced multifocal ventricular ectopic beats in some animals. This sensitization, particularly in the presence of adrenaline, raises concerns about its potential cardiovascular risks and necessitates careful consideration for its handling and application.

Q3: Are there any alternative compounds or strategies being explored to replace heptafluoro-1-iodopropane in its various applications?

A4: Yes, the search for alternatives to heptafluoro-1-iodopropane, particularly in refrigeration and fire suppression, is an active area of research. [] Fluoroiodocarbon (FIC) blends are being explored as potential replacements for CFCs, HFCs, and HCFCs. These blends combine FICs with hydrocarbons, ethers, HFCs, perfluorocarbons, and alkyl chlorides, aiming to achieve similar performance characteristics with reduced environmental impact.

Q4: What is the environmental fate of heptafluoro-1-iodopropane, and what are the concerns regarding its release?

A5: Although considered to have low ozone depletion and global warming potentials due to rapid photolysis in the troposphere, concerns remain about the environmental fate of heptafluoro-1-iodopropane and its degradation products. [] The potential for bioaccumulation, persistence in specific environmental compartments, and long-term ecological effects requires further investigation. Responsible waste management and exploration of alternative compounds with lower environmental impact are crucial aspects of mitigating potential risks.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.